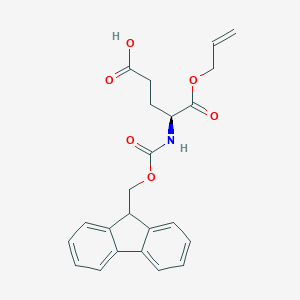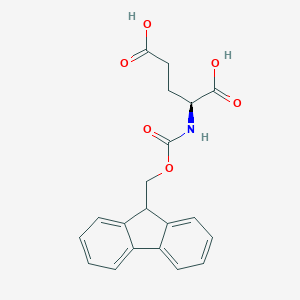
Fmoc-L-beta-homoalanine
Vue d'ensemble
Description
Fmoc-L-beta-homoalanine is a modified form of the amino acid beta-homoalanine, which is naturally found in certain fungi, algae, and invertebrates . It is primarily used as a building block for solid-phase peptide synthesis (SPPS) due to its ability to form stable amide bonds . It can serve as a non-natural amino acid substitute and is a useful tool in the study of peptide-protein interactions .
Synthesis Analysis
Fmoc-L-beta-homoalanine is used as a building block for the synthesis of various peptides, including antimicrobial peptides and peptidomimetics . It has also been investigated as a potential drug candidate for various diseases, including cancer and infectious diseases .Molecular Structure Analysis
The molecular formula of Fmoc-L-beta-homoalanine is C19H19NO4, and its molecular weight is 325.4 . The IUPAC name is (3S)-3- (9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .Chemical Reactions Analysis
Fmoc-L-beta-homoalanine is used in solid-phase peptide synthesis (SPPS). The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-beta-homoalanine is a white to off-white powder . It has a melting point of 96-98 °C . Its density is 1.255 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Peptide Synthesis
“Fmoc-L-beta-homoalanine” is primarily used as a building block for solid-phase peptide synthesis (SPPS) due to its ability to form stable amide bonds . It can be used as a building block for the synthesis of various peptides .
Drug Discovery
This compound has a range of applications in scientific experiments, particularly in the field of drug discovery . It has been investigated as a potential drug candidate for various diseases, including cancer and infectious diseases .
Antimicrobial Peptides
“Fmoc-L-beta-homoalanine” can be used in the synthesis of antimicrobial peptides . These peptides are part of the innate immune response and have been found to be effective against a broad range of microorganisms.
Peptidomimetics
Peptidomimetics are compounds that mimic the biological activity of peptides. “Fmoc-L-beta-homoalanine” can be used in the synthesis of peptidomimetics , providing a way to create more stable and bioavailable compounds.
Study of Peptide-Protein Interactions
“Fmoc-L-beta-homoalanine” is a useful tool in the study of peptide-protein interactions, as it can serve as a non-natural amino acid substitute . This allows researchers to investigate the role of specific amino acids in protein function.
Hydrogel Formation
“Fmoc-L-beta-homoalanine” derivatives have been shown to form hydrogels . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Tissue Engineering
The hydrogel formed by “Fmoc-L-beta-homoalanine” derivatives can be used in tissue engineering . This field involves the development of biological substitutes that restore, maintain, or improve tissue function.
Biomedical Applications
“Fmoc-L-beta-homoalanine” based hydrogels have potential biomedical applications . They can be used as drug delivery systems, diagnostic tools for imaging, and scaffolds for tissue engineering.
Mécanisme D'action
- Fmoc-L-beta-homoalanine (Fmoc-Hao) is an unusual amino acid with a simple structure. It is often used in peptide synthesis .
- Fmoc-Hao has antimicrobial properties, particularly against Gram-positive bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLSPRRJWJJQD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941092 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-beta-homoalanine | |
CAS RN |
193954-26-6 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















